(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes two oxazole rings connected by an ethane bridge and substituted with isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Introduction of Isopropyl Groups: Isopropyl groups can be introduced through alkylation reactions using isopropyl halides.
Formation of Ethane Bridge: The ethane bridge can be formed through a coupling reaction, such as a Grignard reaction, involving ethane-1,2-diol and the oxazole intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-diones, while reduction may produce dihydrooxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure with methyl groups instead of isopropyl groups.
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure with ethyl groups instead of isopropyl groups.
Uniqueness
The uniqueness of (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) lies in its specific substitution pattern and the resulting chemical and physical properties. The isopropyl groups may confer unique steric and electronic effects, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C14H24N2O2 |
---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(4S)-4-propan-2-yl-2-[1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H24N2O2/c1-8(2)11-6-17-13(15-11)10(5)14-16-12(7-18-14)9(3)4/h8-12H,6-7H2,1-5H3/t11-,12-/m1/s1 |
InChI Key |
OGSKLBOZUUFPLY-VXGBXAGGSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C(C)C2=N[C@H](CO2)C(C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C(C)C2=NC(CO2)C(C)C |
Origin of Product |
United States |
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